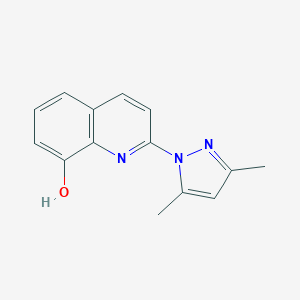

2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol

Übersicht

Beschreibung

2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Related compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities

Mode of Action

Related compounds such as 3,4-dimethylpyrazole phosphate (dmpp) and 2-(3,4-dimethyl-1h-pyrazol-1-yl) succinic acid isomeric mixture (dmpsa) have been shown to reduce n2o emissions and maintain soil nh4+ for a longer time . This suggests that 2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol may interact with its targets in a similar manner, although this needs to be confirmed through further studies.

Biochemical Pathways

Related compounds have been shown to inhibit soil nitrification , suggesting that this compound may also affect similar biochemical pathways.

Pharmacokinetics

Related compounds such as imidazole derivatives have been suggested to have improved pharmacokinetic parameters due to the polar nature of the imidazole ring

Result of Action

For instance, some pyrazoline derivatives have been found to induce cell cycle arrest, suggesting potential effectiveness in treating certain types of cancer .

Biochemische Analyse

Biochemical Properties

The nature of these interactions can vary widely, from binding to active sites, to causing conformational changes in the biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Biologische Aktivität

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol, with the CAS number 18239-59-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound's structure allows it to interact with various molecular targets involved in cancer progression.

Case Study:

A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications in the pyrazole structure can enhance anticancer activity. For instance, compounds with bromine and chlorine substituents showed improved efficacy when combined with doxorubicin .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 193.93 | A549 |

| Doxorubicin | 371.36 | A549 |

Antimicrobial Activity

The pyrazole moiety has been recognized for its antimicrobial properties. Research indicates that derivatives like this compound can inhibit the growth of various pathogens.

Study Findings:

In vitro tests demonstrated that several pyrazole derivatives exhibited significant antibacterial and antifungal activities. For example, compounds were tested against Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Insights:

A study focusing on the anti-inflammatory properties of pyrazole compounds revealed that they could significantly reduce the levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS), indicating their potential as therapeutic agents in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Various substitutions on the pyrazole ring can lead to enhanced potency against specific targets.

Key Findings:

- Substituent Effects : The presence of electron-donating groups (like methyl) enhances the electron density on the pyrazole ring, improving binding affinity to target proteins.

- Hybrid Structures : Combining pyrazole with other pharmacophores (e.g., quinoline) can lead to synergistic effects, enhancing overall bioactivity .

Wissenschaftliche Forschungsanwendungen

The compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (CAS No. 18239-59-3) is a quinoline derivative that has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and materials science.

Basic Information

Medicinal Chemistry

This compound has shown significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.

Anticancer Properties

Research indicates that derivatives of quinoline compounds, including this compound, may possess anticancer activity. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Agrochemicals

The compound has been evaluated for its potential use as an agrochemical agent. Its ability to act as a growth regulator and protectant against plant diseases makes it a candidate for further development in agricultural applications.

Herbicidal and Fungicidal Activity

Studies have shown that this compound exhibits herbicidal and fungicidal properties, making it useful in crop protection strategies. The effectiveness of these compounds can be attributed to their ability to disrupt metabolic processes in target organisms.

Materials Science

In materials science, this compound has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Optoelectronic Properties

The compound's unique electronic structure allows for efficient charge transport and luminescence properties, which are critical for the performance of OLEDs.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a research article from Cancer Research, researchers investigated the anticancer properties of quinoline derivatives. The study found that this compound induced apoptosis in human cancer cell lines through mitochondrial pathways. This finding supports further exploration into its use as a chemotherapeutic agent.

Case Study 3: Agrochemical Application

A field study published in Pest Management Science assessed the efficacy of this compound as a fungicide against common crop pathogens. The results showed a significant decrease in disease incidence when applied at recommended dosages, indicating its potential as an eco-friendly alternative to synthetic fungicides.

Eigenschaften

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJJCCZETFFOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353629 | |

| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18239-59-3 | |

| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.